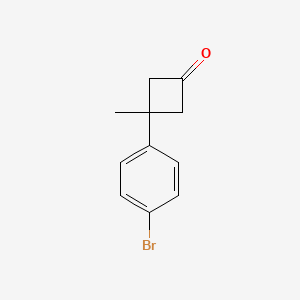
3-(4-Bromophenyl)-3-methylcyclobutan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Bromophenyl)-3-methylcyclobutan-1-one is an organic compound that features a cyclobutanone ring substituted with a bromophenyl group and a methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)-3-methylcyclobutan-1-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-bromobenzyl chloride with methylcyclobutanone in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an organic solvent like toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.
化学反応の分析
Types of Reactions
3-(4-Bromophenyl)-3-methylcyclobutan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 4-bromobenzoic acid or 4-bromobenzophenone.
Reduction: Formation of 3-(4-bromophenyl)-3-methylcyclobutanol or 3-(4-bromophenyl)-3-methylcyclobutane.
Substitution: Formation of compounds like 3-(4-methoxyphenyl)-3-methylcyclobutan-1-one.
科学的研究の応用
3-(4-Bromophenyl)-3-methylcyclobutan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 3-(4-Bromophenyl)-3-methylcyclobutan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
類似化合物との比較
Similar Compounds
3-(4-Bromophenyl)-3-methylcyclobutan-1-ol: Similar structure but with a hydroxyl group instead of a carbonyl group.
3-(4-Bromophenyl)-3-methylcyclobutane: Lacks the carbonyl group present in the cyclobutanone.
4-Bromophenylacetic acid: Contains a carboxylic acid group instead of the cyclobutanone ring.
Uniqueness
3-(4-Bromophenyl)-3-methylcyclobutan-1-one is unique due to its cyclobutanone ring, which imparts distinct chemical reactivity and biological activity. The presence of the bromophenyl group further enhances its versatility in synthetic and biological applications.
特性
分子式 |
C11H11BrO |
|---|---|
分子量 |
239.11 g/mol |
IUPAC名 |
3-(4-bromophenyl)-3-methylcyclobutan-1-one |
InChI |
InChI=1S/C11H11BrO/c1-11(6-10(13)7-11)8-2-4-9(12)5-3-8/h2-5H,6-7H2,1H3 |
InChIキー |
UTRKEBZBNQZFPZ-UHFFFAOYSA-N |
正規SMILES |
CC1(CC(=O)C1)C2=CC=C(C=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S)-2-{[(tert-butoxy)carbonyl]amino}-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}(oxan-4-yl)amino)pentanoic acid](/img/structure/B13483686.png)





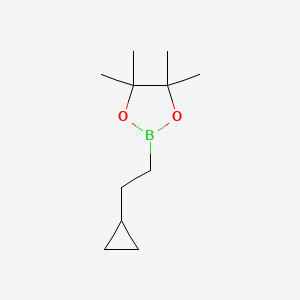
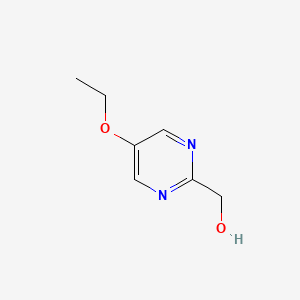
![4-[(Cyclopropylmethyl)amino]benzene-1-sulfonamide](/img/structure/B13483749.png)
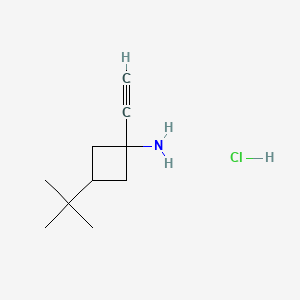

![5-[(4-Amino-1-phenyl-butyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13483756.png)
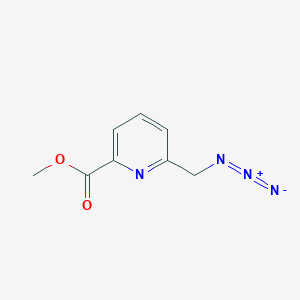
![1-(Bromomethyl)-3-phenyl-2-oxabicyclo[2.1.1]hexane](/img/structure/B13483765.png)
